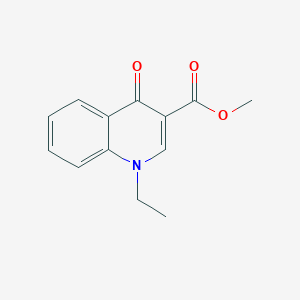

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl 1-ethyl-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-3-14-8-10(13(16)17-2)12(15)9-6-4-5-7-11(9)14/h4-8H,3H2,1-2H3 |

InChI Key |

WYSUFMDJCSGWNK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Quinoline Core

Methyl anthranilate reacts with diethyl oxalate in diphenyl ether at 240–255°C to yield methyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. The reaction mechanism involves:

-

Knoevenagel condensation : Formation of a β-ketoester intermediate.

-

Cyclization : Thermal ring closure to generate the 4-oxoquinoline scaffold.

Key Conditions :

N-Alkylation with Ethyl Halides

The quinoline nitrogen is alkylated using ethyl bromide or iodide in the presence of a strong base. Sodium hydride (NaH) in anhydrous DMF facilitates this step at 60–90°C.

Procedure :

-

Base activation : NaH deprotonates the quinoline nitrogen.

-

Nucleophilic substitution : Ethyl bromide reacts with the deprotonated nitrogen.

-

Workup : Purification via flash chromatography or recrystallization.

Optimized Parameters :

Alternative Alkylation Strategies

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enable alkylation under milder conditions. Ethyl bromide reacts with the quinoline intermediate in a biphasic system (aqueous NaOH/organic solvent).

Advantages :

-

Lower temperature (25–40°C).

-

Reduced side reactions.

Limitations :

Microwave-Assisted Alkylation

Microwave irradiation accelerates N-ethylation, reducing reaction times to 10–30 minutes. Ethyl bromide and NaH in DMF achieve >80% conversion in model systems.

Conditions :

-

Power: 300 W.

-

Temperature: 100°C.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Gould-Jacobs + NaH | DMF, 90°C, 8–12 h | 50–96 | High yield, scalability | Harsh cyclization conditions |

| Phase-Transfer | NaOH, TBAB, 40°C, 6 h | 40–60 | Mild conditions | Lower yield |

| Microwave-Assisted | DMF, 100°C, 0.5 h | >80 | Rapid synthesis | Specialized equipment needed |

Mechanistic Insights and Side Reactions

Competing O-Alkylation

In DMF, the 4-oxo group may undergo undesired O-ethylation. This is mitigated by:

Ester Hydrolysis

The methyl ester is susceptible to hydrolysis under basic conditions. Controlled pH during alkylation (pH 7–8) preserves the ester functionality.

Recent Advances and Modifications

Chemical Reactions Analysis

N-Alkylation and Substitution Reactions

The N-1 position undergoes alkylation to introduce diverse substituents, critical for modulating biological activity:

Ester Hydrolysis and Functionalization

The methyl ester at position 3 is hydrolyzed to a carboxylic acid for further derivatization:

-

Coupling Example : The carboxylic acid reacts with amines (e.g., cyclopropylamine) under EDCI/HOBt conditions to form amides .

Acylation and Ring Functionalization

The quinoline core undergoes electrophilic substitution and side-chain modifications:

Biological Activity via Structural Modifications

Though not direct chemical reactions, functionalization impacts pharmacological properties:

-

CB2 Receptor Selectivity : 1-Alkyl-3-aroyl derivatives show 10–100× selectivity for CB2 over CB1 receptors .

-

Antiviral Activity : C-7 modifications (e.g., pyrrolidinyl groups) correlate with HIV integrase inhibition.

Reaction Monitoring and Optimization

Advanced analytical methods ensure reaction fidelity:

-

TLC : Silica gel GF254, eluent CH2Cl2/MeOH (9:1).

-

HPLC : C18 column, 1 mL/min flow, UV detection at 254 nm.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has demonstrated notable antimicrobial properties against a range of pathogens. Studies indicate that derivatives of this compound can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as an alternative therapeutic agent in treating bacterial infections .

Anticancer Potential

Research has highlighted the anticancer properties of this compound. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines without significantly affecting normal cells. This selectivity indicates a promising therapeutic window for further development in oncology .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. This flexibility in synthesis enables the creation of numerous derivatives with enhanced biological activity. For instance, modifications to the quinoline structure can lead to compounds with improved solubility or bioactivity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Comparative analyses have shown that variations in substituents significantly impact biological properties. For example:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 8-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate | Lacks methylbenzyl group | Chlorine substituent may affect reactivity |

| Ethyl 8-methyl-4-(4-hydroxybenzyl)amino -2 -oxo -1,2 -dihydroquinoline -3-carboxylate | Contains hydroxy group | Hydroxy group may enhance solubility |

These insights are essential for guiding future research and development efforts aimed at enhancing the therapeutic potential of quinoline-based compounds .

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated that this compound exhibited inhibitory effects comparable to established antibiotics, suggesting its viability as an alternative treatment option .

Case Study: Anticancer Activity

Another significant research effort focused on evaluating the anticancer effects of this compound. In vitro assays revealed that it inhibited cancer cell proliferation effectively at non-cytotoxic concentrations. This selectivity highlights its potential for therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it targets DNA gyrase and type II topoisomerase, enzymes essential for DNA replication . This interaction inhibits bacterial DNA replication, leading to cell death . In anticancer applications, the compound may inhibit tyrosine kinases and other signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Table 1: N1 Substituent Effects

Piperazine and Piperidine Ring Modifications

Piperazine substitutions at C7 (common in antibacterial quinolones) are absent in the target compound but prevalent in analogs:

- Methyl 7-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-4-oxo-... (8ah) : The 4-fluorophenyl group enhances membrane penetration, yielding 45% synthesis efficiency and potent anti-HBV activity (IC₅₀ = 0.2 μM) .

- Methyl 7-((4-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)-... (8ai) : The electron-withdrawing CF₃ group increases oxidative stability but reduces yield to 35% .

Ester Group Variations

- Methyl vs. Ethyl Esters : Ethyl 1-ethyl-4-oxo-... (e.g., CAS 71083-05-1) has higher lipophilicity (clogP ≈ 2.1 vs. 1.8 for methyl), prolonging tissue retention but requiring higher doses for efficacy .

- Hydrolysis Stability : Methyl esters are more prone to enzymatic hydrolysis than ethyl esters, impacting oral bioavailability .

Halogen and Methoxy Substituents

- Fluoro Substituents : Analogs like Methyl 1-ethyl-6-fluoro-4-oxo-... () show enhanced antibacterial activity due to fluorine’s electronegativity, but the target compound lacks this modification .

- Methoxy Groups : Methyl 6-methoxy-4-oxo-... (CAS 942227-34-1) exhibits improved solubility (LogS = -3.2) compared to the target compound (LogS ≈ -4.1) .

Biological Activity

Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (MEQ) is a compound within the quinoline family, recognized for its diverse biological activities. This article explores the biological activity of MEQ, focusing on its antibacterial, anticancer, and antiviral properties, along with relevant case studies and research findings.

Chemical Structure and Properties

MEQ is characterized by its unique structure that includes a quinoline core. The molecular formula for MEQ is C12H13NO3, and its structure can be represented as follows:

This structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Quinolones, including MEQ, are well-documented for their antibacterial properties. They function primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription.

- Mechanism of Action : MEQ exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria by disrupting DNA synthesis.

- Case Study : In a study evaluating various quinolone derivatives, MEQ demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Anticancer Activity

MEQ has shown promising results in cancer research, particularly as an antiproliferative agent.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of pro-apoptotic pathways, including the upregulation of Bax and Caspase-7 proteins .

- Research Findings : A study reported that MEQ exhibited cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 38 μM. This suggests that MEQ may serve as a potential lead compound in anticancer drug development .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of quinolone derivatives.

- Mechanism of Action : MEQ has been studied for its ability to inhibit viral replication by targeting viral enzymes necessary for the life cycle of viruses such as HIV.

- Case Study : In a study focused on HIV integrase inhibitors, MEQ was found to possess anti-HIV activity with minimal cytotoxicity to host cells . The compound's ability to bind effectively to the integrase enzyme suggests potential as an antiviral therapeutic agent.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted anilines with β-keto esters under acidic or basic conditions. For example, derivatives of 4-oxoquinolines are synthesized via hydrogenation (e.g., using Pd/C catalysts) or nucleophilic substitution reactions. Optimization includes solvent selection (e.g., DME for high-temperature reactions), catalyst loading, and purification via silica gel chromatography or recrystallization. Reaction progress is monitored by TLC, and intermediates are characterized by NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, ester methyl groups at δ 3.9–4.1 ppm) and confirm substitution patterns.

- FT-IR : Identify carbonyl stretches (C=O at ~1730 cm⁻¹) and hydrogen-bonded O–H/N–H groups (~3000–3400 cm⁻¹) .

- X-ray crystallography : Refinement using SHELX software to resolve atomic coordinates and hydrogen bonding networks. ORTEP diagrams visualize molecular geometry and torsional angles .

Q. How is the purity of the compound ensured during synthesis?

- Methodological Answer : Purity is validated via chromatographic methods (e.g., TLC with UV detection) and recrystallization from solvents like ethyl acetate/chloroform mixtures. Residual solvents and by-products are quantified using HPLC or GC-MS. For crystalline derivatives, single-crystal X-ray diffraction confirms structural integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data?

- Methodological Answer : Cross-validate computational models (e.g., DFT-optimized geometries) with experimental data. For example, if NMR chemical shifts deviate from predictions, re-examine solvent effects, tautomerism, or hydrogen-bonding interactions. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out isobaric impurities .

Q. What strategies improve enantioselective synthesis of 4-oxoquinoline derivatives?

- Methodological Answer : Employ chiral catalysts (e.g., iridium complexes) for asymmetric amination or alkylation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize reaction temperature and solvent polarity to enhance stereochemical control. For example, methyl ester derivatives can be synthesized using crotyl acetate as a chiral auxiliary under controlled conditions .

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) dimers or chains. Hydrogen bonds between the carbonyl oxygen and adjacent N–H groups stabilize the crystal lattice. Thermal stability is assessed via TGA-DSC, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How are reaction by-products managed during scale-up synthesis?

- Methodological Answer : By-products (e.g., regioisomers or decomposition products) are minimized via precise stoichiometry and inert atmosphere conditions. Column chromatography with gradient elution separates closely related impurities. For persistent by-products, mechanistic studies (e.g., LC-MS tracking) identify reaction pathways for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.